2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Description
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodiazole core substituted with methoxy groups and an ethanamine side chain, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
CAS No. |
2751614-47-6 |
|---|---|
Molecular Formula |
C11H17Cl2N3O2 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Methoxylation: The benzodiazole core is then subjected to methoxylation using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 5 and 6 positions.
Ethanamine Side Chain Introduction: The final step involves the alkylation of the benzodiazole derivative with an ethanamine group. This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides or sulfonates are commonly used reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and ethanamine side chain play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- 2-(6-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to the presence of two methoxy groups at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substitution patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
